N-Depropyl Propafenone Oxalate Salt

説明

N-Depropylpropafenone, also known as N-desmethylpropafenone, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. N-Depropylpropafenone is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Depropylpropafenone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-depropylpropafenone is primarily located in the cytoplasm and membrane (predicted from logP).

作用機序

Target of Action

N-Depropyl Propafenone Oxalate Salt is a metabolite of propafenone . Propafenone’s primary targets are the sodium channels in cardiac muscle cells .

Mode of Action

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Propafenone also has additional activity as a beta-adrenergic blocker which can cause bradycardia and bronchospasm .

Biochemical Pathways

The biochemical pathways affected by propafenone primarily involve the regulation of sodium ion channels in cardiac cells . By inhibiting these channels, propafenone restricts the entry of sodium into cardiac cells, resulting in reduced excitation .

Pharmacokinetics

Propafenone is metabolized primarily in the liver . Because of its short half-life, it requires dosing two or three times daily to maintain steady blood levels . The long-term safety of propafenone is unknown .

Result of Action

The result of propafenone’s action is the restoration of normal heart rhythm and maintenance of a regular, steady heartbeat . It is used to treat certain types of serious (possibly fatal) irregular heartbeat (such as paroxysmal supraventricular tachycardia and atrial fibrillation) .

Action Environment

The action of propafenone can be influenced by various environmental factors. For instance, grapefruit juice can increase the chance of side effects with this medicine . It is also important to note that the drug may cause drowsiness or dizziness, and caution should be used when driving .

生物活性

N-Depropyl Propafenone Oxalate Salt is a derivative of Propafenone, a Class 1C antiarrhythmic agent widely used in clinical settings for the management of arrhythmias. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

1. Overview of Propafenone and Its Metabolites

Propafenone is primarily utilized to treat paroxysmal atrial fibrillation and ventricular arrhythmias. It functions by inhibiting sodium channels in cardiac tissues, which reduces excitability and stabilizes myocardial membranes. The compound is metabolized into several active metabolites, including N-Depropyl Propafenone, which retains antiarrhythmic properties but at lower concentrations than Propafenone itself .

N-Depropyl Propafenone acts similarly to its parent compound by blocking sodium channels, thereby affecting cardiac action potentials. Key effects include:

- Reduction of Phase 0 Upstroke Velocity : This leads to decreased excitability in cardiac tissues.

- Increased Effective Refractory Period : Prolongation of the refractory period helps prevent re-entrant arrhythmias.

- Local Anesthetic Properties : Similar to procaine, it exhibits local anesthetic effects that can be beneficial in certain clinical scenarios .

3. Pharmacokinetics

The pharmacokinetics of N-Depropyl Propafenone are influenced by its parent compound:

- Absorption : Following oral administration, the bioavailability ranges from 5% to 50%, affected by food intake and dosage.

- Metabolism : Primarily metabolized in the liver, with significant first-pass metabolism contributing to variable systemic exposure.

- Half-life : Approximately 2 to 10 hours, with a high degree of protein binding (97%) .

Table 1: Summary of Biological Activities

Case Study Insights

- Antiarrhythmic Effects : A study demonstrated that N-Depropyl Propafenone effectively reduced the incidence of induced ventricular tachycardia in animal models, showcasing its potential as a therapeutic agent for arrhythmias .

- Cancer Research : In experiments involving tumor-bearing mice, treatment with N-Depropyl Propafenone showed a significant reduction in tumor volume compared to control groups. This suggests potential applications beyond cardiology, possibly in oncology .

5. Conclusion

This compound exhibits notable biological activity primarily through its antiarrhythmic properties inherited from Propafenone. Its mechanism involves sodium channel inhibition and an increase in the effective refractory period, making it a valuable compound in managing cardiac arrhythmias. Furthermore, emerging research indicates potential applications in cancer treatment, warranting further investigation into its efficacy and safety profiles.

特性

IUPAC Name |

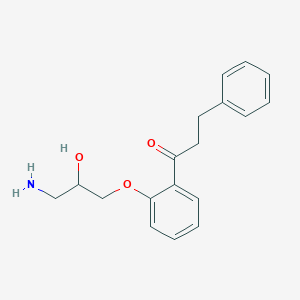

1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.C2H2O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15,20H,10-13,19H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGRCTLZIBOZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。